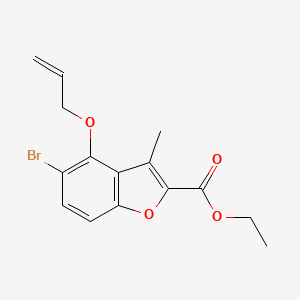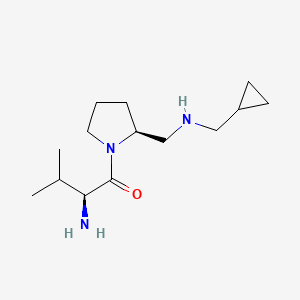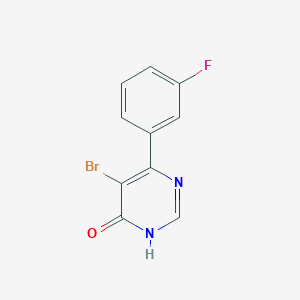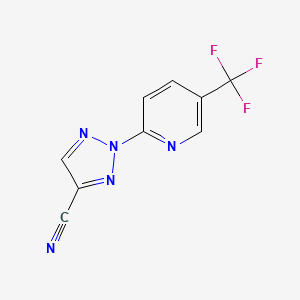
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a triazole ring in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-bromo-5-(trifluoromethyl)pyridine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium or copper catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a different position of the triazole ring.
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-methyl: Features a methyl group in place of the carbonitrile group.
Uniqueness
The uniqueness of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile lies in its combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical properties. This combination enhances its stability, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H4F3N5 |
|---|---|
Peso molecular |
239.16 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4F3N5/c10-9(11,12)6-1-2-8(14-4-6)17-15-5-7(3-13)16-17/h1-2,4-5H |
Clave InChI |
AGHJNCUQLLVWAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)N2N=CC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


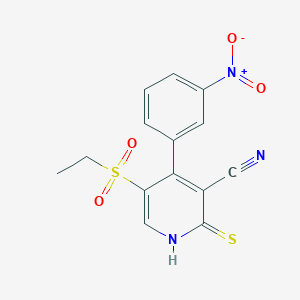
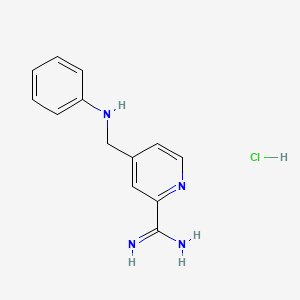
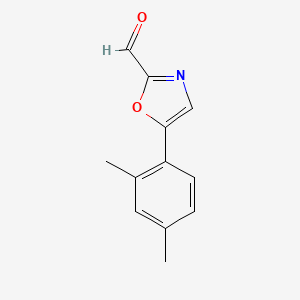
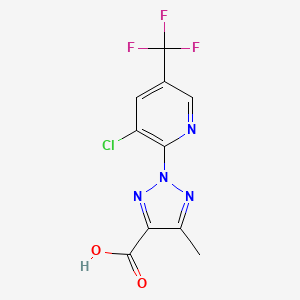
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)

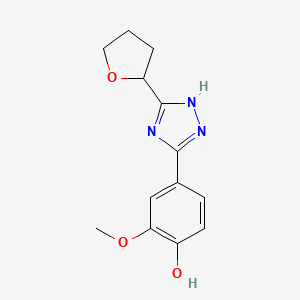
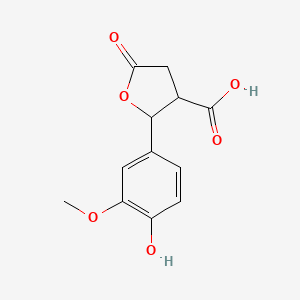
![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)

